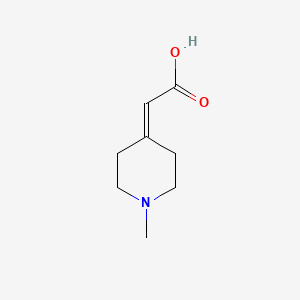

2-(1-Methylpiperidin-4-ylidene)acetic acid

Description

Historical Context of Piperidine-Containing Compounds in Organic Synthesis and Medicinal Chemistry

The piperidine (B6355638) ring, a six-membered heterocycle with one nitrogen atom, is a structural motif of immense importance in the realm of organic and medicinal chemistry. sigmaaldrich.comunipi.it Its journey in science began with its discovery in the 19th century, and since then, its presence has been identified in a vast array of natural products and synthetic molecules. nih.gov The piperidine scaffold is a key component in numerous classes of pharmaceuticals, including analgesics, antipsychotics, and antihistamines, underscoring its versatile role in drug design. unipi.it The development of synthetic methodologies to construct and functionalize the piperidine ring has been a continuous area of research, evolving from classical methods to sophisticated catalytic and multi-component reactions. nih.gov

Overview of Alpha, Beta-Unsaturated Carboxylic Acids in Chemical Research

Alpha,beta-unsaturated carboxylic acids are a class of organic compounds characterized by a carbon-carbon double bond conjugated to a carboxylic acid group. This structural arrangement imparts unique reactivity to the molecule, making them valuable intermediates in organic synthesis. They can participate in a variety of chemical transformations, including Michael additions and cycloaddition reactions, allowing for the construction of more complex molecular architectures. Their prevalence in natural products and biologically active compounds has further fueled research into their synthesis and chemical behavior.

Rationale for Focused Academic Investigation of 2-(1-Methylpiperidin-4-ylidene)acetic acid

The focused academic investigation of this compound stems from its identity as a "heterocyclic building block". calpaclab.com This designation implies its utility as a starting material for the synthesis of more complex molecules. The compound uniquely combines the structural features of a piperidine ring and an alpha,beta-unsaturated carboxylic acid. This bifunctionality makes it a versatile precursor for constructing a variety of heterocyclic systems, particularly spiro-piperidines, which are an important class of compounds in medicinal chemistry due to their rigid three-dimensional structures. semanticscholar.orgbepls.com The exocyclic double bond and the carboxylic acid moiety provide reactive handles for a range of chemical transformations, enabling the exploration of novel molecular scaffolds with potential biological activities.

Chemical and Physical Properties of this compound

The fundamental properties of this compound are summarized in the table below, providing a snapshot of its key chemical and physical characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃NO₂ | calpaclab.com |

| Molecular Weight | 155.19 g/mol | calpaclab.com |

| CAS Number | 759457-29-9 | calpaclab.com |

| Appearance | Solid | sigmaaldrich.com |

| SMILES String | O=C(O)C=C1CCN(C)CC1 | sigmaaldrich.com |

| InChI Key | FSANUZUEUHEXEH-UHFFFAOYSA-N | sigmaaldrich.com |

Synthesis of this compound

The synthesis of this compound can be achieved through established olefination reactions, most notably the Wittig and Horner-Wadsworth-Emmons reactions. These methods are cornerstones of organic synthesis for the formation of carbon-carbon double bonds.

A plausible synthetic route involves the reaction of 1-methyl-4-piperidone (B142233) with a suitable phosphorus ylide or phosphonate (B1237965) ester. For instance, in a Horner-Wadsworth-Emmons reaction, a phosphonate ester bearing an acetate (B1210297) group, such as triethyl phosphonoacetate, would be deprotonated with a base to form a stabilized carbanion. This nucleophilic carbanion would then attack the carbonyl carbon of 1-methyl-4-piperidone, leading to the formation of the exocyclic double bond and yielding the desired product, this compound, after workup.

Research Applications and Findings

While specific, in-depth research articles detailing the direct biological activity of this compound are not prevalent in the public domain, its primary significance lies in its role as a versatile intermediate for the synthesis of more complex and potentially bioactive molecules.

The presence of both a nucleophilic nitrogen within the piperidine ring and the electrophilic beta-carbon of the unsaturated acid, along with the carboxylic acid functionality, allows for a multitude of subsequent chemical modifications. This makes it an attractive starting point for the construction of diverse molecular libraries for drug discovery programs. For example, the double bond can be a handle for various addition reactions, and the carboxylic acid can be converted into a range of other functional groups, such as esters, amides, and alcohols, further expanding its synthetic utility.

The investigation of compounds like this compound is crucial for advancing the field of medicinal chemistry. By providing access to novel and diverse chemical structures, these building blocks enable the exploration of new areas of chemical space and the potential discovery of next-generation therapeutics.

Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylpiperidin-4-ylidene)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-9-4-2-7(3-5-9)6-8(10)11/h6H,2-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSANUZUEUHEXEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(=CC(=O)O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50424414 | |

| Record name | (1-Methylpiperidin-4-ylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

759457-29-9 | |

| Record name | (1-Methylpiperidin-4-ylidene)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50424414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1 Methylpiperidin 4 Ylidene Acetic Acid

Strategies for Carbon-Carbon Double Bond Formation Adjacent to the Piperidine (B6355638) Ring

The creation of the exocyclic double bond at the C4 position of the piperidine ring is a critical step in the synthesis. This is typically achieved through olefination reactions where a ketone is converted into an alkene.

A widely used method for this transformation is the Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction. wikipedia.orgyoutube.com This reaction employs a phosphonate-stabilized carbanion, which is more nucleophilic and generally less basic than the phosphonium (B103445) ylides used in the traditional Wittig reaction. wikipedia.org A key advantage of the HWE reaction is the formation of a water-soluble phosphate (B84403) byproduct, which simplifies purification compared to the triphenylphosphine (B44618) oxide generated in a standard Wittig reaction. wikipedia.orgberkeley.edu The HWE reaction is known to favor the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org

The synthesis commences with the ketone substrate, 1-Methylpiperidin-4-one. This compound provides the core piperidine structure, including the N-methyl group and the carbonyl group at the C4 position, which serves as the electrophilic site for the olefination reaction. Piperidin-4-ones are versatile intermediates in the synthesis of various biologically active compounds and alkaloids. googleapis.com Their preparation can be accomplished through methods like the Dieckmann condensation of precursors derived from primary amines and acrylates. dtic.mil For the synthesis of the target molecule, 1-Methylpiperidin-4-one is the direct precursor that reacts with the nucleophilic phosphonate (B1237965) carbanion.

The reagent responsible for introducing the acetic acid ethyl ester moiety and forming the double bond is 2-(Diethoxyphosphoryl)acetic acid ethyl ester, also known as triethyl phosphonoacetate. wikipedia.org In the HWE reaction, this phosphonate ester is first deprotonated by a base (such as sodium hydride or sodium ethoxide) to generate a stabilized phosphonate carbanion. wikipedia.orgslideshare.net This carbanion then undergoes a nucleophilic addition to the carbonyl carbon of 1-Methylpiperidin-4-one. wikipedia.org This addition is the rate-limiting step and leads to an oxaphosphetane intermediate, which subsequently collapses, eliminating a dialkylphosphate salt and forming the desired alkene, 2-(1-Methylpiperidin-4-ylidene)acetic acid ethyl ester. wikipedia.orgyoutube.com

Table 1: Reagents and Conditions for the Horner-Wadsworth-Emmons Reaction

| Component | Role | Typical Examples |

|---|---|---|

| Ketone Substrate | Provides the piperidine core and electrophilic carbonyl group. | 1-Methylpiperidin-4-one |

| Phosphonate Reagent | Source of the stabilized carbanion for C=C bond formation. | 2-(Diethoxyphosphoryl)acetic acid ethyl ester (Triethyl phosphonoacetate) |

| Base | Deprotonates the phosphonate to generate the nucleophilic carbanion. | Sodium hydride (NaH), Sodium ethoxide (NaOEt), Butyllithium (BuLi) organic-chemistry.org |

| Solvent | Provides the reaction medium. | Aprotic solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF) |

| Product | The intermediate ester formed via the olefination reaction. | This compound ethyl ester |

Generation of Related Piperidin-4-ylidene Derivatives

The formation of a C=C bond adjacent to a piperidine ring is a common strategy in medicinal chemistry. Various piperidin-4-ylidene derivatives have been synthesized using related methodologies. For instance, acid-catalyzed condensation of 4-piperidone (B1582916) hydrate (B1144303) hydrochloride with appropriate aldehydes can yield 3,5-bis(ylidene)-4-piperidones. nih.gov These reactions expand the structural diversity of molecules built upon the piperidine scaffold. The synthesis of piperidine derivatives is a broad field, with methods including the hydrogenation of substituted pyridines and various cyclization strategies to form the piperidine ring itself. nih.gov The generation of the ylidene functional group, as in the title compound, represents a key post-modification of the core heterocyclic structure.

Functional Group Transformations and Ester Hydrolysis for Carboxylic Acid Formation

The final step in the synthesis is the conversion of the ethyl ester intermediate into the desired carboxylic acid. This transformation is a standard functional group interconversion.

The hydrolysis of the ethyl ester, this compound ethyl ester, is typically achieved through saponification using a dilute aqueous alkali, such as sodium hydroxide (B78521) solution, followed by heating under reflux. chemguide.co.uk This method is generally preferred over acid-catalyzed hydrolysis for several reasons. Alkaline hydrolysis is an irreversible, one-way reaction, which helps to drive the reaction to completion. chemguide.co.uk The initial product of this reaction is the sodium salt of the carboxylic acid (sodium 2-(1-methylpiperidin-4-ylidene)acetate) and ethanol. Following the hydrolysis, the reaction mixture is acidified with a strong acid, such as hydrochloric acid, to protonate the carboxylate salt and precipitate the free this compound. chemguide.co.uk

Table 2: Comparison of Hydrolysis Methods for Ester to Carboxylic Acid Conversion

| Method | Reagents | Key Characteristics | Separation |

|---|

| Alkaline Hydrolysis (Saponification) | 1. Dilute NaOH or KOH 2. Strong Acid (e.g., HCl) | Irreversible reaction, leading to higher yields. chemguide.co.uk | The alcohol byproduct can be distilled off. The final acid is obtained after acidification of the carboxylate salt. chemguide.co.uk | | Acid-Catalyzed Hydrolysis | Dilute H₂SO₄ or HCl, excess water | Reversible reaction; an excess of water is needed to favor the products. chemguide.co.uk | Requires separation of the final acid from the alcohol and unreacted ester. |

Advanced Synthetic Strategies for Derivatives and Related Scaffolds

The unique structure of this compound, featuring an exocyclic double bond and a carboxylic acid function, makes it a versatile building block for the synthesis of various heterocyclic systems, including polycyclic indole (B1671886) and indolopiperidine derivatives.

Reactant in the Synthesis of New Polycyclic Indole Derivatives

In a hypothetical application, the carboxylic acid of this compound could be converted to a more suitable ketone-like functional group. For instance, conversion to a Weinreb amide followed by reaction with an organometallic reagent could yield a ketone. This ketone derivative could then react with a substituted phenylhydrazine (B124118) to form a phenylhydrazone intermediate. Subsequent acid-catalyzed intramolecular cyclization, following the characteristic nih.govnih.gov-sigmatropic rearrangement of the Fischer indole synthesis, would theoretically lead to the formation of a spiro-polycyclic indole structure, specifically a spiro[indole-3,4'-piperidine] (B97032) derivative. researchgate.netresearchgate.net The reaction is typically promoted by Brønsted or Lewis acids. organic-chemistry.orggoogle.com

The general mechanism can be outlined as follows:

Formation of a phenylhydrazone from the ketone derivative of this compound and a phenylhydrazine.

Tautomerization to the corresponding enamine.

A nih.govnih.gov-sigmatropic rearrangement.

Loss of ammonia (B1221849) and subsequent aromatization to form the indole ring. organic-chemistry.org

This approach would provide access to a unique class of polycyclic indoles incorporating a piperidine moiety, which is a common structural motif in biologically active compounds.

Approaches to Indolopiperidine Compounds

The synthesis of indolopiperidine compounds, particularly spiro[indoline-3,4'-piperidine]-2-ones, has been explored through various synthetic routes. nih.govresearchgate.net While not directly employing this compound, these methods provide a blueprint for how its structural elements could be incorporated. A plausible strategy involves the construction of a spiro-oxindole piperidine framework.

One potential, though not explicitly documented, approach could involve a multi-step synthesis starting from a derivative of this compound. This could conceptually proceed via an intramolecular cyclization strategy. For instance, the carboxylic acid could be activated and reacted with an appropriately substituted aniline (B41778) to form an amide. Subsequent manipulation of the structure could lead to an intermediate poised for an intramolecular cyclization, forming the spiro[indoline-3,4'-piperidine] (B44651) core. The synthesis of related spiro[indoline-3,4'-piperidine]-2-ones has been reported, highlighting the feasibility of accessing this scaffold. nih.govresearchgate.net

Optimization of Reaction Conditions and Yields in Scalable Synthesis

The synthesis of this compound itself is often achieved through olefination reactions such as the Wittig or Horner-Wadsworth-Emmons (HWE) reaction. organic-chemistry.orgwikipedia.org The optimization of these reactions is crucial for scalable synthesis.

The Horner-Wadsworth-Emmons reaction, which utilizes a phosphonate-stabilized carbanion, is often preferred for large-scale synthesis due to the easier removal of the water-soluble phosphate byproduct. organic-chemistry.orgwikipedia.org

Table 1: Factors Influencing Horner-Wadsworth-Emmons Reaction Yield and Selectivity

| Parameter | Effect on E-selectivity | Notes |

| Steric bulk of aldehyde/ketone | Increased bulk favors E-isomer | Can be a limiting factor depending on the substrate. |

| Reaction Temperature | Higher temperatures generally increase E-selectivity | Optimization is required to balance selectivity and potential side reactions. |

| Counterion of the base | Li+ > Na+ > K+ for promoting E-selectivity | The choice of base can significantly impact the reaction outcome. wikipedia.org |

| Solvent | Solvent polarity can influence the reaction rate and selectivity. | Aprotic solvents like THF or DME are commonly used. |

For the synthesis of this compound, the starting material would be 1-methylpiperidin-4-one. The HWE reagent would be a phosphonate ester of acetic acid, such as triethyl phosphonoacetate. The optimization would involve screening different bases (e.g., NaH, NaOMe, BuLi), reaction temperatures, and solvents to maximize the yield of the desired (E)-isomer, which is typically favored in HWE reactions. organic-chemistry.orgwikipedia.org

Stereochemical Considerations and Regioselectivity in Synthetic Pathways

The synthesis of this compound via olefination reactions like the Wittig or Horner-Wadsworth-Emmons reaction raises questions of stereoselectivity, specifically the formation of E/Z isomers. The HWE reaction generally provides higher E-selectivity compared to the Wittig reaction when using stabilized ylides. organic-chemistry.orgwikipedia.org The stereochemical outcome is influenced by the steric bulk of the reactants and the reaction conditions, as detailed in the optimization section.

When considering reactions of the double bond in this compound, such as addition reactions, the issue of regioselectivity arises. The electron-withdrawing carboxylic acid group influences the electron density of the double bond, making the β-carbon susceptible to nucleophilic attack (Michael addition).

Table 2: Potential Regioselective Reactions of this compound

| Reaction Type | Reagent | Expected Regioselectivity | Product Type |

| Michael Addition | Nucleophiles (e.g., amines, thiols) | Attack at the β-carbon | 2-(1-Methyl-4-(substituted)piperidin-4-yl)acetic acid |

| Halogenation | Electrophilic halogens (e.g., Br₂) | Addition across the double bond | 2-(4-(dibromo)-1-methylpiperidin-4-yl)acetic acid derivative |

| Hydrogenation | H₂, Catalyst (e.g., Pd/C) | Reduction of the double bond | 2-(1-Methylpiperidin-4-yl)acetic acid |

Catalytic hydrogenation of the double bond would lead to the formation of 2-(1-methylpiperidin-4-yl)acetic acid. If the piperidine ring were substituted to create a chiral center, the hydrogenation could potentially be performed stereoselectively using a chiral catalyst to yield a specific enantiomer.

Chemical Reactivity and Derivatization Studies of 2 1 Methylpiperidin 4 Ylidene Acetic Acid

Reactions Involving the Exocyclic Double Bond

The exocyclic double bond in 2-(1-methylpiperidin-4-ylidene)acetic acid is an electron-rich center, susceptible to various addition reactions. Its reactivity is influenced by the electronic effects of the attached carboxylic acid and the piperidine (B6355638) ring.

Hydrogenation and Reduction Processes

The carbon-carbon double bond can be readily reduced to the corresponding saturated derivative, 2-(1-methylpiperidin-4-yl)acetic acid, through catalytic hydrogenation. This transformation is typically achieved with high efficiency under standard hydrogenation conditions. A variety of catalysts, including noble metals and earth-abundant metals, can be employed for this purpose.

Recent advancements have highlighted the use of cobalt-catalyzed asymmetric hydrogenation for α,β-unsaturated carboxylic acids, achieving high yields and excellent enantioselectivities. nih.gov Similarly, copper(I)/N-heterocyclic carbene complexes have been shown to be effective for the hydrogenation of α,β-unsaturated esters and enamides. rsc.org Iridium complexes with chiral spiro-phosphine-oxazoline or spiro-phosphine-benzylamine ligands have also demonstrated high activity and enantioselectivity in the hydrogenation of various unsaturated carboxylic acids. acs.org

Table 1: Representative Conditions for Hydrogenation of α,β-Unsaturated Carboxylic Acids

| Catalyst System | Substrate Type | Pressure (atm) | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) | Reference |

| Co(acac)₂ / (S,S)-Ph-BPE | α-Aryl cinnamic acid derivatives | 40 | Room Temp | High | 95-99 | nih.gov |

| Copper(I)/NHC Complex | Enoates and Enamides | N/A | N/A | N/A | N/A | rsc.org |

| [Ir(cod)Cl]₂ / Chiral Spiro P,N-Ligand | α,β-Unsaturated carboxylic acids | High | N/A | High | High | acs.org |

| Rh/Bisphosphine-thiourea (ZhaoPhos) | Exocyclic α,β-unsaturated carbonyls | N/A | N/A | up to 99 | up to 99 | rsc.org |

Note: This table presents general findings for the hydrogenation of related compounds, not specifically for this compound.

Electrophilic Additions

The electron-rich nature of the exocyclic double bond makes it susceptible to attack by electrophiles. The addition of hydrogen halides (HX), for instance, is expected to proceed via a carbocation intermediate. Following Markovnikov's rule, the proton would add to the carbon atom that results in the more stable carbocation. libretexts.orgyoutube.com The high electron density of the triple bond in alkynes makes them readily attacked by electrophiles, a reactivity pattern that shares similarities with the double bond in the title compound. libretexts.org

The addition of halogens, such as bromine (Br₂), would also proceed through an electrophilic addition mechanism, likely forming a dibromo derivative. libretexts.org The reaction is initiated by the polarization of the bromine molecule as it approaches the nucleophilic double bond. libretexts.org

Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional handle that allows for the synthesis of a wide array of derivatives, including esters and amides.

Esterification and Amidation Reactions

Esterification of this compound can be achieved through various methods. A common approach involves the reaction with an alcohol in the presence of an acid catalyst. youtube.com For sterically hindered carboxylic acids, the use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can be highly effective, leading to high yields of the corresponding esters. organic-chemistry.org

Amidation can be carried out by reacting the carboxylic acid with a primary or secondary amine. This transformation often requires the activation of the carboxylic acid. The direct condensation of carboxylic acids and amines is possible but typically necessitates high temperatures. encyclopedia.pub

Carboxylic Acid Activation and Coupling Reactions

To facilitate esterification and amidation under milder conditions, the carboxylic acid can be activated by converting it into a more reactive species, such as an acid chloride or an active ester. A variety of coupling reagents are available for this purpose, including carbodiimides (e.g., DCC, EDC), phosphonium (B103445) salts (e.g., BOP, PyBOP), and uronium/aminium salts (e.g., HBTU, HATU). peptide.comuniurb.itbachem.com The choice of coupling reagent can be crucial for achieving high yields and minimizing side reactions, particularly when dealing with sensitive substrates or for peptide synthesis. uniurb.itnih.gov

Recent research has focused on developing catalytic methods for direct amidation that avoid the use of stoichiometric activating agents, aiming for better atom economy. encyclopedia.pub Boron-derived catalysts, for example, have shown promise in promoting direct amidation at room temperature. organic-chemistry.org

Table 2: Common Coupling Reagents for Amide Bond Formation

| Reagent Class | Examples | Characteristics | Reference |

| Carbodiimides | DCC, DIC, EDC | Widely used, can cause racemization which is minimized with additives like HOBt. | peptide.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Highly effective, particularly for challenging couplings like those involving N-methyl amino acids. | peptide.com |

| Uronium/Aminium Salts | HBTU, TBTU, HATU | Very efficient with low racemization, especially with HOBt. | peptide.com |

| Other | DEPBT | Causes very little epimerization, useful for sensitive amino acids. | bachem.com |

Note: This table provides an overview of common coupling reagents and is not based on specific studies of this compound.

Transformations of the Piperidine Nitrogen

The tertiary nitrogen atom in the piperidine ring is a nucleophilic and basic center, allowing for transformations such as N-oxidation and quaternization.

Oxidation of the piperidine nitrogen leads to the formation of the corresponding N-oxide. This can be achieved using various oxidizing agents, such as hydrogen peroxide or meta-chloroperbenzoic acid (m-CPBA). researchgate.net The stereoselectivity of the N-oxidation can be influenced by the choice of oxidant and the steric environment around the nitrogen atom. researchgate.net N-oxides can serve as prodrugs, as they can be converted back to the parent tertiary amine in vivo. google.com

Quaternization of the piperidine nitrogen involves its reaction with an alkylating agent, such as an alkyl halide, to form a quaternary ammonium (B1175870) salt. researchgate.netmdpi.com This reaction introduces a permanent positive charge on the nitrogen atom, significantly altering the molecule's physical and biological properties. The stereoselectivity of N-quaternization can be complex and is influenced by steric and electronic factors. researchgate.net

N-Alkylation and N-Acylation Reactions

The tertiary amine of the 1-methylpiperidine (B42303) moiety in this compound is a key functional group that dictates its reactivity in N-alkylation and N-acylation reactions.

N-Alkylation: The nitrogen atom in the piperidine ring possesses a lone pair of electrons, making it nucleophilic and susceptible to reaction with electrophiles such as alkyl halides. The N-alkylation of the piperidine nitrogen leads to the formation of quaternary ammonium salts. This reaction is a fundamental transformation of tertiary amines. While specific studies on the N-alkylation of this compound are not extensively documented in readily available literature, the reactivity can be inferred from the behavior of similar N-methylpiperidine derivatives.

N-Acylation: N-acylation reactions, which involve the introduction of an acyl group (R-C=O) to a nitrogen atom, are typically characteristic of primary and secondary amines. In the case of this compound, the piperidine nitrogen is a tertiary amine, meaning it lacks a hydrogen atom necessary for direct acylation under standard conditions. Therefore, it is generally unreactive towards N-acylation.

Cyclization Reactions and Heterocycle Annulation Involving this compound

The unique structure of this compound, featuring both a cyclic core and a reactive exocyclic double bond and carboxylic acid group, makes it a valuable precursor for the synthesis of more complex heterocyclic systems, including spirocyclic and fused ring structures.

Formation of Spirocyclic Systems

Spirocyclic compounds, characterized by two rings sharing a single common atom, are significant motifs in many natural products and pharmaceutically active molecules. beilstein-journals.org The exocyclic double bond in this compound provides a strategic point for initiating cyclization reactions to form spirocyclic systems. One common approach involves cycloaddition reactions. For instance, 1,3-dipolar cycloadditions with azomethine ylides or nitrile oxides could potentially react across the double bond to generate novel spiro-heterocycles.

Additionally, intramolecular cyclization strategies can be envisioned. For example, conversion of the carboxylic acid to a more reactive derivative, followed by an intramolecular reaction with a suitably positioned nucleophile on the piperidine ring (introduced via other synthetic steps), could lead to the formation of a spiro-lactone or other spirocyclic structures. The synthesis of spirocyclic piperidines is a well-established area of research, often employing piperidin-4-one derivatives as starting materials. nih.gov While direct examples using this compound are not prominent, the underlying principles of spirocycle synthesis are applicable. nih.govnih.govnih.gov

A representative reaction for the formation of a spirocyclic system is the Prins-type cyclization, which can be used to generate spirocyclic ethers. nih.gov

Table 1: Examples of Reagents for Spirocycle Synthesis

| Reagent Type | Specific Example | Potential Reaction with this compound |

|---|---|---|

| 1,3-Dipole | Azomethine Ylide | [3+2] cycloaddition across the exocyclic double bond |

| Dienophile | Maleic Anhydride | Diels-Alder reaction (if the double bond is sufficiently activated) |

Role in the Synthesis of Indolopiperidine Frameworks

The indolopiperidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous alkaloids and synthetic compounds with significant biological activity. While the direct use of this compound in the synthesis of indolopiperidines is not extensively reported, its structural features suggest its potential as a synthon for such frameworks.

A plausible synthetic strategy could involve the reaction of the enolate derived from the ester of this compound with an ortho-nitro-substituted aromatic compound, followed by reduction of the nitro group and subsequent intramolecular cyclization to form the indole (B1671886) ring fused to the piperidine system. Another approach could be a Fischer indole synthesis, where a derivative of this compound is reacted with a phenylhydrazine (B124118).

Mechanism-Based Studies of Reactivity Pathways

The reactivity of this compound is governed by the interplay of its functional groups: the tertiary amine, the carboxylic acid, and the exocyclic carbon-carbon double bond.

The nitrogen atom's lone pair can participate in acid-base chemistry and nucleophilic reactions. The carboxylic acid can undergo esterification, amidation, and reduction. The double bond is susceptible to electrophilic addition, reduction, and cycloaddition reactions.

Mechanistic studies of related compounds provide insight into the potential reaction pathways of this compound. For instance, the mechanism of acid-catalyzed reactions involving similar unsaturated carboxylic acids often proceeds through protonation of the carbonyl oxygen, followed by nucleophilic attack at the carbonyl carbon or the β-carbon of the double bond. mdpi.com In reactions involving the double bond, the formation of a carbocation intermediate is a likely pathway, which can then be trapped by a nucleophile. nih.gov

The presence of the 1-methylpiperidine group can also influence the stereochemical outcome of reactions at the exocyclic double bond, potentially directing incoming reagents to one face of the molecule.

Table 2: Predicted Reactivity of Functional Groups

| Functional Group | Type of Reaction | Potential Reagents |

|---|---|---|

| Tertiary Amine | N-Alkylation | Methyl Iodide |

| Carboxylic Acid | Esterification | Methanol, H₂SO₄ |

| C=C Double Bond | Hydrogenation | H₂, Pd/C |

Advanced Spectroscopic and Analytical Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, researchers can deduce the connectivity of atoms and the stereochemical arrangement within a molecule. emerypharma.com

Application of ¹H and ¹³C NMR Techniques for Related Compounds

The structural framework of piperidine (B6355638) derivatives is well-suited for analysis by ¹H and ¹³C NMR spectroscopy. nih.gov For compounds related to 2-(1-Methylpiperidin-4-ylidene)acetic acid, such as (4-methylpiperidin-1-yl)acetic acid, characteristic chemical shifts in the ¹H NMR spectrum are anticipated. The protons of the piperidine ring typically appear in the upfield region, while the methyl group attached to the nitrogen and the protons of the acetic acid moiety exhibit distinct signals. The carboxylic acid proton is expected to resonate at a significantly downfield chemical shift, often in the range of 11–12 ppm.

In ¹³C NMR spectra of piperidine-containing molecules, the carbon atoms of the piperidine ring display signals at characteristic chemical shifts. organicchemistrydata.org The presence of different functional groups, such as a methyl group on the nitrogen or an acetic acid substituent, will influence the chemical shifts of the adjacent carbon atoms, providing valuable structural information. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| =CH | 5.5 - 6.0 | Singlet |

| Piperidine ring CH₂ (adjacent to N) | 2.5 - 3.0 | Multiplet |

| Piperidine ring CH₂ | 2.2 - 2.6 | Multiplet |

| N-CH₃ | 2.2 - 2.4 | Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 170 - 180 |

| C=C (quaternary) | 140 - 150 |

| C=C (methine) | 115 - 125 |

| Piperidine ring C (adjacent to N) | 50 - 60 |

| N-CH₃ | 40 - 50 |

Advanced 2D NMR Experiments for Connectivity and Stereochemistry

To establish unambiguous assignments of proton and carbon signals and to determine the connectivity and stereochemistry of complex molecules like substituted piperidines, advanced 2D NMR experiments are indispensable. optica.org Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are routinely employed.

COSY spectra reveal correlations between protons that are coupled to each other, allowing for the tracing of proton-proton networks within the molecule. emerypharma.com For instance, the connectivity between the protons on the piperidine ring can be established through the cross-peaks observed in a COSY spectrum.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights through the analysis of its fragmentation patterns. nih.gov For piperidine derivatives, both Electrospray Ionization (ESI) and Electron Ionization (EI) are valuable techniques. nih.gov

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the elemental composition.

The fragmentation of piperidine-containing compounds in the mass spectrometer often involves characteristic losses. For instance, the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage) is a common fragmentation pathway for aliphatic amines. libretexts.org In the case of piperidine alkaloids, the neutral elimination of water or acetic acid has been observed as a major fragmentation pathway. nih.gov Analysis of these fragmentation patterns provides crucial information for confirming the proposed structure. For related compounds like (4-Methylpiperidin-1-yl)acetic acid, the protonated molecular ion [M+H]⁺ is the most abundant species in positive ion mode ESI-MS.

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 156.1025 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional moieties.

The carboxylic acid group will give rise to a broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O stretching absorption around 1700-1725 cm⁻¹. The C=C double bond of the ylidene group would show a stretching vibration in the region of 1640-1680 cm⁻¹. The C-N stretching of the tertiary amine in the piperidine ring is expected to appear in the 1000-1250 cm⁻¹ range. The presence of these characteristic bands in the IR spectrum provides strong evidence for the structure of the compound. nist.govresearchgate.netnist.gov

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| O-H (Carboxylic Acid) | 2500 - 3300 (broad) |

| C=O (Carboxylic Acid) | 1700 - 1725 |

| C=C (Alkene) | 1640 - 1680 |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for the separation of compounds from a mixture and for the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful and widely used methods in this regard. bldpharm.combldpharm.com

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are invaluable for determining the purity of synthesized compounds and for isolating them in their pure form. For polar compounds like this compound, reversed-phase HPLC is a common analytical choice. sielc.com In this mode, a nonpolar stationary phase is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. sielc.com

UPLC, which utilizes smaller particle sizes in the stationary phase, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. sielc.com These techniques can be coupled with various detectors, such as UV-Vis or mass spectrometry (LC-MS), to provide both quantitative and qualitative information about the sample. researchgate.net The development of a robust HPLC or UPLC method is crucial for the quality control of this compound, ensuring its suitability for further research applications. The analysis of organic acids has been improved by derivatization to enhance detection by techniques such as SFC-MS. nsf.gov

Gas Chromatography (GC) and Thin-Layer Chromatography (TLC)

The analysis of "this compound" and related compounds often employs chromatographic techniques to verify purity, monitor reaction progress, and isolate products. Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) are fundamental tools in this context, each offering distinct advantages.

Gas Chromatography (GC)

Direct GC analysis of "this compound" is challenging due to its high polarity and low volatility, characteristics attributed to the carboxylic acid and tertiary amine groups. lmaleidykla.lt These properties can lead to poor peak shape, strong adsorption on the column, and thermal decomposition in the injector or column. lmaleidykla.lt To overcome these issues, derivatization is a standard and necessary step to convert the polar functional groups into less polar, more volatile moieties suitable for GC analysis. lmaleidykla.lt

A common derivatization strategy for carboxylic acids is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). lmaleidykla.lt This process replaces the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group. The tertiary amine of the piperidine ring is generally stable under these conditions and does not react. Another approach involves esterification of the carboxylic acid, for instance, by reaction with an alcohol (e.g., propanol) in the presence of an acid catalyst or by using a reagent like propyl chloroformate. nih.gov This converts the carboxylic acid into a more volatile ester. nih.gov

For example, in the analysis of the related compound pipecolic acid (piperidine-2-carboxylic acid), a one-step derivatization using propyl chloroformate was employed to form the N-propoxycarbonyl propyl ester, which was then analyzed by GC-Mass Spectrometry (GC-MS). nih.govresearchgate.net This method allowed for efficient separation and quantification. nih.gov A similar derivatization approach would be applicable to "this compound".

The GC-MS analysis would typically be performed on a capillary column with a non-polar or medium-polarity stationary phase, such as one based on polydimethylsiloxane, often with a 5% phenyl substitution. The mass spectrometer detector allows for the identification of the derivatized compound based on its characteristic fragmentation pattern.

Table 1: Hypothetical GC-MS Derivatization and Analysis Parameters

| Parameter | Value/Condition | Rationale |

|---|---|---|

| Derivatization Reagent | Propyl chloroformate or BSTFA | Increases volatility and thermal stability by converting the carboxylic acid to an ester or silyl (B83357) ester. lmaleidykla.ltnih.gov |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | A standard non-polar column suitable for a wide range of derivatized organic compounds. |

| Injector Temperature | 250 °C | Ensures rapid volatilization of the derivatized analyte. |

| Oven Program | Start at 100 °C, ramp to 280 °C at 10 °C/min | Allows for separation of the analyte from solvents and potential byproducts. |

| Detector | Mass Spectrometer (MS) | Provides structural information for peak identification through fragmentation patterns. nih.gov |

Thin-Layer Chromatography (TLC)

TLC is a versatile, rapid, and cost-effective technique used for qualitatively monitoring reactions and assessing the purity of "this compound". libretexts.orgkhanacademy.orgyoutube.com The separation on a TLC plate depends on the compound's relative affinity for the stationary phase and the mobile phase. libretexts.org

For a compound like "this compound", which possesses both a basic nitrogen atom and an acidic carboxylic acid group, its behavior is highly dependent on the pH of the mobile phase. Standard silica (B1680970) gel or alumina (B75360) plates are commonly used as the stationary phase. libretexts.org

A typical mobile phase for separating polar, basic compounds like piperidine derivatives might consist of a mixture of a relatively non-polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a polar solvent (e.g., methanol), often with a small amount of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to prevent peak tailing. researchgate.net Tailing can occur due to the strong interaction of the basic nitrogen with the acidic silica gel surface. Conversely, to ensure the carboxylic acid group is protonated and less polar, a small amount of acetic or formic acid might be added to the eluent.

Visualization of the spots on the TLC plate after development is necessary as the compound is colorless. This can be achieved by viewing the plate under UV light (254 nm) if the compound has a UV-active chromophore, which the ylidene double bond provides. researchgate.net Alternatively, staining with a universal reagent like potassium permanganate (B83412) solution (which reacts with the double bond) or specific stains can be used. researchgate.net For instance, Dragendorff's reagent can be used to visualize the tertiary amine, appearing as orange or brown spots. Ninhydrin is not suitable as it detects primary or secondary amines. ajchem-a.com

The retention factor (Rƒ), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a key parameter in TLC analysis. libretexts.org

Table 2: Typical TLC Systems for Analyzing Piperidine Carboxylic Acids

| Stationary Phase | Mobile Phase System (v/v) | Visualization Method | Expected Behavior |

|---|---|---|---|

| Silica Gel 60 F₂₅₄ | Dichloromethane:Methanol:Ammonia (85:14:1) | UV light (254 nm), Potassium Permanganate stain | The ammonia suppresses the interaction of the basic piperidine nitrogen with the acidic silica, leading to a more compact spot and higher Rƒ value. |

X-ray Crystallography for Solid-State Structure Determination of Analogue Compounds

While a specific crystal structure for "this compound" is not publicly available in the searched literature, X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. The structural elucidation of analogue compounds provides invaluable insight into the likely conformation, bond lengths, bond angles, and intermolecular interactions of the target molecule.

The general procedure for X-ray crystal structure determination involves several key steps:

Crystal Growth: High-quality single crystals are paramount. This is often the most challenging step and is typically achieved by slow evaporation of a saturated solution, slow cooling of a hot saturated solution, or vapor diffusion, where a precipitant solvent slowly diffuses into a solution of the compound. nih.gov

Data Collection: A suitable single crystal is mounted on a diffractometer. It is then irradiated with a monochromatic X-ray beam (e.g., Mo-Kα or Cu-Kα radiation), and the diffraction pattern of scattered X-rays is collected as the crystal is rotated. mdpi.com

Structure Solution and Refinement: The collected diffraction data is used to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods (intrinsic phasing). mdpi.com This initial structural model is then refined against the experimental data to improve the fit, resulting in a final, detailed molecular structure. mdpi.com

Studies on structurally related piperidine derivatives have revealed key conformational features. For instance, the piperidine ring typically adopts a chair conformation, which is the most stable arrangement. researchgate.net In the case of 1,4-disubstituted piperidines, the substituents can be either axial or equatorial. The relative stereochemistry and preferred conformation are often confirmed by X-ray diffraction. nih.gov

For example, the crystal structure of 1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromide, a complex piperidine derivative, was determined to confirm its synthesis and stereochemistry. researchgate.net Similarly, the crystal structures of various N,N'-disubstituted piperazines have been reported, showing the piperazine (B1678402) ring in a chair conformation. researchgate.net In another study, the relative stereochemistry of a methyl-substituted pipecolinate (a piperidine carboxylic acid ester) was confirmed by single-crystal X-ray diffraction of its N-tosyl derivative. nih.gov

For "this compound," a crystal structure would definitively establish the geometry of the exocyclic double bond and the conformation of the piperidine ring. It would also reveal how the molecules pack in the crystal lattice, likely through hydrogen bonds involving the carboxylic acid group (e.g., forming dimers or chains) and other weaker intermolecular interactions.

Table 3: Crystallographic Data for an Analogue Compound: 1,4-Diphenethylpiperazine (2) researchgate.net

| Parameter | Value |

|---|---|

| Empirical Formula | C₂₀H₂₆N₂ |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 17.9064(13) |

| b (Å) | 6.2517(5) |

| c (Å) | 14.9869(11) |

| β (º) | 90.613(4) |

| Volume (ų) | 1677.6(2) |

| Z | 4 |

This table presents data for an analogue to illustrate typical crystallographic parameters and is not the data for the subject compound.

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to solve the Schrödinger equation, providing detailed insights into molecular geometry, electronic distribution, and reactivity. researchgate.net For a molecule like 2-(1-Methylpiperidin-4-ylidene)acetic acid, these calculations can elucidate the distribution of electron density, identify sites susceptible to electrophilic or nucleophilic attack, and predict spectroscopic properties.

Commonly, the B3LYP functional with a basis set like 6-311G+(d,p) is utilized for such calculations to achieve a balance between accuracy and computational cost. researchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and reactive. researchgate.net The molecular electrostatic potential (MEP) map further visualizes the charge distribution, highlighting electron-rich regions (typically colored red) and electron-poor regions (colored blue), which are crucial for understanding intermolecular interactions. researchgate.net

Table 1: Predicted Electronic Properties from Quantum Chemical Calculations Note: These values are illustrative for a molecule of this class and would be determined through specific computational studies.

| Parameter | Description | Typical Predicted Value |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | ~ -6.5 eV |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | ~ -1.2 eV |

| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO; indicates chemical reactivity. | ~ 5.3 eV |

| Dipole Moment | Measure of the net molecular polarity. | ~ 2.5 - 4.0 Debye |

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. This compound possesses rotatable bonds, particularly the single bond connecting the acetic acid moiety to the piperidine (B6355638) ring, which allows it to adopt various conformations.

Conformational analysis involves systematically rotating these bonds and calculating the potential energy of each resulting structure. This process maps the molecule's energy landscape, identifying low-energy, stable conformers and the energy barriers between them. Understanding the preferred conformations is essential, as the bioactive conformation—the shape the molecule adopts when binding to a target—is typically a low-energy state. For molecules with flexible side chains, identifying these stable conformers is a critical first step in drug design and docking studies. nih.gov

Table 2: Key Rotatable Bond and Conformational Impact

| Rotatable Bond | Description | Impact on Molecular Shape |

|---|---|---|

| C(ylidene)-C(acetic) | The single bond between the exocyclic double bond and the carboxylic acid group. | Rotation around this bond alters the spatial orientation of the carboxylic acid group relative to the piperidine ring, significantly affecting its interaction profile with potential binding partners. |

Molecular Docking Studies of Derivatives in Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.net While specific docking studies for this compound are not widely published, its core structure is a valuable scaffold for designing derivatives. The 4-(1-Methylpiperidin-4-ylidene) moiety is present in known drugs like Ketotifen, which targets histamine (B1213489) receptors. researchgate.net

In a typical docking study, derivatives of the parent compound would be designed in silico. These virtual compounds are then placed into the binding site of a target protein whose 3D structure is known (often from the Protein Data Bank). The docking algorithm samples numerous orientations and conformations of the ligand within the binding site, calculating a "docking score" for each pose, which estimates the binding affinity. scienceopen.com This process allows researchers to predict which derivatives are most likely to be active and to understand the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the ligand-protein complex. ijper.orgd-nb.info

Table 3: Hypothetical Molecular Docking of Designed Derivatives

| Derivative | Potential Protein Target | Target Class | Predicted Binding Affinity (Docking Score) |

|---|---|---|---|

| Amide derivative (e.g., N-phenylacetamide) | Histamine H1 Receptor | G-Protein Coupled Receptor (GPCR) | -8.5 kcal/mol |

| Ester derivative (e.g., ethyl ester) | SARS-CoV-2 Main Protease | Enzyme (Protease) | -7.2 kcal/mol |

| Substituted aryl derivative | DNA Gyrase Subunit B | Enzyme (Topoisomerase) | -9.1 kcal/mol |

Molecular docking is a key component of structure-based drug design (SBDD). SBDD relies on the known three-dimensional structure of the biological target, which is used to design or identify compounds that fit into the binding site with high affinity and selectivity. nih.govmdpi.com By visualizing the interactions, chemists can iteratively modify a lead compound to improve its fit and pharmacological properties. nih.gov

In contrast, when the 3D structure of the target is unknown, researchers can employ ligand-based drug design (LBDD). nih.gov This approach uses a set of molecules known to be active against the target to infer the properties of the binding site. The underlying principle is that molecules with similar structures or properties often exhibit similar biological activities. nih.gov Techniques like pharmacophore modeling and Quantitative Structure-Activity Relationship (QSAR) are central to LBDD.

In Silico Prediction of Reaction Outcomes and Selectivity

Computational chemistry is not only used to predict molecular properties but also to model chemical reactions. In silico prediction of reaction outcomes can help chemists design more efficient synthetic routes for creating derivatives of this compound. By modeling reaction mechanisms and transition states, it is possible to predict the feasibility of a proposed synthetic step, estimate potential yields, and determine the likely regioselectivity or stereoselectivity of a reaction. This predictive power helps to prioritize promising synthetic pathways, thereby reducing the time, cost, and waste associated with trial-and-error laboratory work. nih.gov

Pharmacophore Modeling and Virtual Screening for Derived Compounds

Pharmacophore modeling is a powerful ligand-based design technique used to identify novel compounds with potential biological activity. nih.gov A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target.

To develop a pharmacophore model for derivatives of this compound, a set of known active compounds would be conformationally analyzed and superimposed. The common chemical features—such as hydrogen bond donors/acceptors, hydrophobic regions, and charged groups—that are critical for activity are then identified. nih.gov This 3D pharmacophore model serves as a query for virtual screening of large chemical databases. The screening process rapidly filters millions of compounds, identifying those that match the pharmacophore model and are therefore candidates for further investigation as potential new active agents. nih.govbu.edu.eg

Table 4: Potential Pharmacophoric Features of the this compound Scaffold

| Pharmacophoric Feature | Molecular Moiety | Potential Role in Binding |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Carboxylic acid -OH group | Forms hydrogen bonds with acceptor groups (e.g., Asp, Glu, backbone carbonyls) in a protein binding site. |

| Hydrogen Bond Acceptor (HBA) | Carboxylic acid C=O group | Accepts hydrogen bonds from donor groups (e.g., Arg, Lys, Ser, backbone amides) in a protein binding site. nih.gov |

| Positive Ionizable | Tertiary amine of the piperidine ring | Forms ionic interactions or salt bridges with negatively charged residues (e.g., Asp, Glu) at physiological pH. |

| Hydrophobic (Hy) | Piperidine ring methylene (B1212753) groups | Engages in van der Waals or hydrophobic interactions with nonpolar pockets in a binding site. nih.gov |

Role of 2 1 Methylpiperidin 4 Ylidene Acetic Acid in the Synthesis of Biologically Relevant Scaffolds

Precursor in the Development of Indolopiperidine Derivatives for Pain Research

While direct literature detailing the use of 2-(1-methylpiperidin-4-ylidene)acetic acid in the synthesis of indolopiperidine derivatives for pain research is not abundant, its structural components make it a theoretically ideal starting material for such endeavors. The general synthetic strategies for creating indolopiperidines often involve the reaction of a piperidine-containing fragment with an indole (B1671886) precursor.

Design and Synthesis of Double-Pharmacophore Ligands for Neuropathic Pain Modulators

The management of neuropathic pain remains a significant clinical challenge, prompting the development of innovative therapeutic strategies such as dual-acting or double-pharmacophore ligands. nih.govnih.gov This approach involves designing a single molecule that can simultaneously modulate two different biological targets involved in pain pathways, potentially leading to synergistic analgesic effects and a better side-effect profile. nih.govnih.gov

The design of such ligands often incorporates a piperidine (B6355638) scaffold due to its presence in many successful central nervous system (CNS) drugs. For instance, ligands that combine agonism at opioid receptors (like the µ-opioid receptor) with antagonism at other receptors, such as the cholecystokinin (B1591339) (CCK) receptor or the sigma-1 receptor, have shown promise in preclinical models of neuropathic pain. nih.govacs.orgnih.gov The general structure of these dual-acting ligands often features a central piperidine ring linked to two different pharmacophoric moieties. This compound could serve as a key intermediate in the synthesis of such molecules, where the acetic acid group can be coupled with one pharmacophore and the piperidine ring can be integrated into a larger structure containing the second pharmacophore.

Exploration of Structural Analogs for Enhanced Biological Activity

Once a lead compound is identified, the exploration of structural analogs is crucial for optimizing its biological activity, selectivity, and pharmacokinetic properties. For indolopiperidine derivatives, this involves systematic modifications to both the indole and piperidine portions of the molecule.

Using this compound as a starting point, a variety of analogs can be generated. For example, the methyl group on the piperidine nitrogen can be replaced with other alkyl or arylalkyl groups to probe the steric and electronic requirements of the binding pocket. The acetic acid side chain can be extended, functionalized, or converted into other groups like amides or esters to modulate polarity and hydrogen bonding capacity. Furthermore, the exocyclic double bond provides a handle for various chemical transformations, including reduction to the corresponding saturated piperidineacetic acid derivative or participation in cycloaddition reactions.

Scaffold for Novel Heterocyclic Systems with Potential Bioactivity

The structural versatility of this compound makes it an attractive scaffold for the synthesis of a wide range of novel heterocyclic systems. nih.gov The combination of the piperidine ring and the reactive ylideneacetic acid moiety allows for the construction of fused, spiro, and other complex polycyclic structures with potential biological activity. nih.gov

Utility in Constructing Polycyclic Indole Derivatives

The construction of polycyclic indole derivatives is of significant interest in medicinal chemistry due to their presence in numerous natural products and pharmacologically active compounds. nih.gov Various synthetic strategies have been developed to access these complex scaffolds, often relying on transition-metal-catalyzed cyclization reactions. researchgate.netresearchgate.net

The structure of this compound is well-suited for participating in intramolecular cyclization reactions to form fused indole systems. For example, the carboxylic acid could be coupled with an ortho-haloaniline derivative. Subsequent intramolecular Heck reaction or other palladium-catalyzed C-C bond-forming reactions could then be employed to construct a new ring, fusing the piperidine and indole moieties. This approach would lead to the formation of novel tetracyclic systems with a defined stereochemistry that can be further elaborated.

Strategies for Modulating Pharmacological Profiles via Structural Modifications of Derived Compounds

The pharmacological profile of a drug candidate, including its potency, selectivity, and metabolic stability, can be fine-tuned through systematic structural modifications. researchgate.net This process, often guided by computational modeling, is a critical part of the drug discovery process. For compounds derived from this compound, several strategies can be employed to modulate their pharmacological properties.

One common approach is the introduction of different substituents on the piperidine ring or the aromatic portion of the derived molecule. This can influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. For example, the introduction of polar groups can increase aqueous solubility, while nonpolar groups can enhance membrane permeability. researchgate.net

Another strategy involves altering the conformation of the molecule by introducing rigidifying elements or flexible linkers. The piperidine ring itself can adopt different chair and boat conformations, and the substituents can be oriented in either axial or equatorial positions, which can have a profound impact on binding affinity and selectivity. researchgate.net

Structure-Activity Relationship (SAR) Studies of Related Piperidine-Derived Compounds

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity. researchgate.net For piperidine-derived compounds, SAR studies have been instrumental in the development of potent and selective ligands for various biological targets, including opioid receptors for pain management. nih.govtandfonline.com

In the context of µ-opioid receptor agonists, for example, SAR studies have revealed several key structural features that are important for activity. nih.govtandfonline.com These often include a basic nitrogen atom, a phenolic hydroxyl group, and a specific stereochemical arrangement of substituents on the piperidine ring.

The following table summarizes hypothetical SAR data for a series of analogs that could be derived from an indolopiperidine scaffold, which in turn could be synthesized from this compound.

| Compound | Modification | Hypothetical µ-Opioid Receptor Affinity (Ki, nM) | Hypothetical Selectivity vs. other receptors |

| Lead | Baseline structure | 50 | Moderate |

| Analog 1 | N-demethylation | 100 | Decreased |

| Analog 2 | N-phenethyl substitution | 5 | Increased |

| Analog 3 | Reduction of ylidene double bond | 25 | Similar to lead |

| Analog 4 | Esterification of carboxylic acid | 75 | Decreased |

This hypothetical data illustrates how systematic modifications can lead to significant changes in biological activity. For instance, replacing the N-methyl group with a larger N-phenethyl group often enhances affinity for the µ-opioid receptor. Conversely, modifying or removing the carboxylic acid group might decrease activity, highlighting its importance for receptor interaction.

A more detailed, hypothetical SAR exploration of a class of piperidine-based analgesics is presented in the interactive table below, showcasing the impact of various substituents on binding affinity.

| Compound ID | R1 (on Piperidine N) | R2 (on Phenyl Ring) | Linker (between rings) | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) |

|---|---|---|---|---|---|---|

| Compound A | -CH3 | m-OH | -CH2- | 15.2 | 250.5 | 180.1 |

| Compound B | -H | m-OH | -CH2- | 45.8 | 400.2 | 350.7 |

| Compound C | -CH2-Ph | m-OH | -CH2- | 1.5 | 80.3 | 65.4 |

| Compound D | -CH3 | p-OH | -CH2- | 30.1 | 310.9 | 290.6 |

| Compound E | -CH3 | m-OH | -CH2-CH2- | 22.4 | 280.1 | 210.3 |

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of piperidine-containing molecules is a mature field, yet the drive towards "green chemistry" is opening up new avenues for innovation. nih.govajchem-a.comsphinxsai.comnih.gov Future research will likely focus on developing more environmentally benign and efficient methods for producing 2-(1-Methylpiperidin-4-ylidene)acetic acid and its analogues. This includes the use of water as a solvent, the development of catalytic processes that minimize waste, and the exploration of one-pot reactions that reduce the number of synthetic steps. nih.govajchem-a.comsphinxsai.com

Current research in the broader field of piperidine (B6355638) synthesis highlights a shift towards methodologies that enable simultaneous functionalization and cyclization, as well as multicomponent cascade reactions. nih.gov The application of non-toxic catalysts and water-initiated processes are also gaining traction as green methods for preparing piperidine building blocks. ajchem-a.com These approaches not only reduce the environmental impact but can also lead to higher yields and lower costs.

Table 1: Comparison of Conventional and Potential Green Synthetic Approaches

| Feature | Conventional Synthesis | Green Chemistry Approach |

| Solvent | Often uses hazardous organic solvents | Prefers water, ionic liquids, or solvent-free conditions ajchem-a.comsphinxsai.com |

| Catalyst | May use stoichiometric and toxic reagents | Employs recyclable and non-toxic catalysts researchgate.net |

| Energy | Can be energy-intensive | Aims for lower reaction temperatures and pressures |

| Waste | Generates significant by-products | High atom economy with minimal waste sphinxsai.com |

| Steps | Often multi-step syntheses | Focus on one-pot and cascade reactions nih.gov |

Exploration of New Chemical Transformations and Derivatizations for Diversification

The functional groups present in this compound—the ylidene double bond, the carboxylic acid, and the tertiary amine—offer a rich platform for chemical modification. Future research will undoubtedly explore a wide range of transformations to create a diverse library of derivatives with potentially new and interesting properties.

The ylidene moiety can be a site for various addition reactions, while the carboxylic acid can be converted into esters, amides, and other functional groups. mdpi.comnih.gov The tertiary amine of the piperidine ring can also be targeted for quaternization or other modifications. rsc.org For instance, visible-light-catalyzed decarboxylation of related aryl acetic acids has been shown to be a mild and effective method for generating new building blocks, a strategy that could potentially be adapted for derivatives of this compound. rsc.orgresearchgate.net

The synthesis of novel derivatives through these transformations will be crucial for exploring the structure-activity relationships of this chemical scaffold.

Application in Materials Science and Polymer Chemistry

While the primary focus for many heterocyclic compounds is in pharmaceuticals, there is growing interest in their application in materials science and polymer chemistry. The rigid piperidine ring and the reactive functional groups of this compound make it a potential monomer or building block for novel polymers. acs.orgnih.gov

Research into piperidine-based polymers has shown their potential as kinetic hydrate (B1144303) inhibitors and as components of bioactive films for drug delivery applications. acs.orgnih.gov Derivatives of this compound could be incorporated into polymer backbones or used as pendant groups to impart specific properties, such as thermal stability, conductivity, or biological activity. The development of polymers from bio-sourced lactone carboxylic acids, which share some structural similarities, highlights a potential pathway for creating biorenewable materials. researchgate.net

Advanced Biological Screening and Target Identification for Derived Compounds

The piperidine motif is a common feature in many biologically active compounds, including pharmaceuticals. nih.govajchem-a.comnih.govwikipedia.org A significant future direction will be the systematic biological screening of derivatives of this compound to identify potential therapeutic applications. researchgate.netnih.goviaea.orgmedipol.edu.trmdpi.com

High-throughput screening methods can be employed to test a library of these compounds against a wide range of biological targets. For promising "hit" compounds, advanced techniques in chemical proteomics can be used to identify their specific molecular targets within the cell. nih.gov Methods like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) and Thermal Release of Affinity Probes (TRAP) can help in the direct identification of a compound's target by observing changes in protein abundance or stability. nih.gov This information is invaluable for understanding the mechanism of action and for further lead optimization. For example, studies on other acetic acid derivatives have successfully identified inhibitors of enzymes like mPGES-1, suggesting a potential avenue for investigation. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. In the context of this compound, AI and ML can be applied in several ways. These technologies can be used to predict the biological activity and physicochemical properties of virtual derivatives, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.